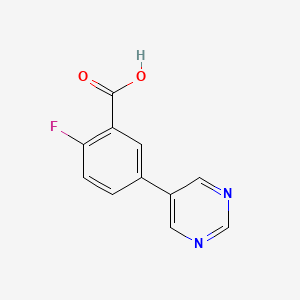

2-Fluoro-5-(pyrimidin-5-yl)benzoic acid

Overview

Description

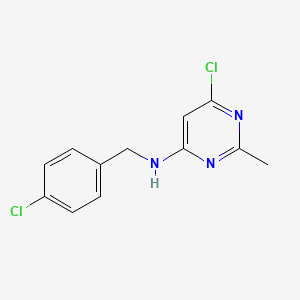

2-Fluoro-5-(pyrimidin-5-yl)benzoic acid, also known as F-PyBA, is a chemical compound with the molecular formula C11H7FN2O2 and a molecular weight of 218.18 g/mol. It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H7FN2O2/c12-10-3-7(1-2-9(10)11(15)16)8-4-13-6-14-5-8/h1-6H, (H,15,16) and the InChI key is RMUQWUBAIYXPGE-UHFFFAOYSA-N . This provides a unique identifier for the compound and can be used to predict its 3D structure.Physical And Chemical Properties Analysis

2-Fluoro-5-(pyrimidin-5-yl)benzoic acid is a powder at room temperature . It has a molecular weight of 218.18 g/mol.Scientific Research Applications

Anticancer Applications

2-Fluoro-5-(pyrimidin-5-yl)benzoic acid: is a compound that has been studied for its potential use in cancer treatment. Pyrimidine derivatives are known to exhibit a range of biological activities, including anticancer properties. They can act as antimetabolites, interfering with DNA and RNA synthesis, which is crucial for cancer cell proliferation . This compound, with its pyrimidine core, may serve as a scaffold for developing new anticancer drugs.

Antimicrobial and Antifungal Agents

The pyrimidine moiety is also associated with antimicrobial and antifungal activities. Compounds featuring this structure have been used to develop treatments for various bacterial and fungal infections . The fluorine atom in 2-Fluoro-5-(pyrimidin-5-yl)benzoic acid could enhance the compound’s ability to penetrate cellular membranes, potentially increasing its effectiveness against microbial pathogens.

Cardiovascular Therapeutics

Pyrimidine derivatives have found applications as cardiovascular agents, particularly in the treatment of hypertension. They can modulate blood pressure by affecting various pathways, including calcium channels and adenosine receptors . The specific structure of 2-Fluoro-5-(pyrimidin-5-yl)benzoic acid may allow for the development of novel antihypertensive medications.

Anti-Inflammatory and Analgesic Activities

The anti-inflammatory and analgesic effects of pyrimidine derivatives make them candidates for the development of new pain relief medications. These compounds can inhibit the production of inflammatory mediators and reduce pain sensation . 2-Fluoro-5-(pyrimidin-5-yl)benzoic acid could be utilized to create drugs that target specific inflammatory pathways with fewer side effects.

Antidiabetic Agents

Pyrimidine-based compounds have been explored for their antidiabetic properties. They can act as DPP-IV inhibitors, which play a role in glucose metabolism . By modifying the pyrimidine core of 2-Fluoro-5-(pyrimidin-5-yl)benzoic acid , researchers can design drugs that help regulate blood sugar levels in diabetic patients.

Neuroprotective Agents

There is growing interest in the role of pyrimidine derivatives as neuroprotective agents. They may offer therapeutic benefits for conditions such as Alzheimer’s disease and other neurodegenerative disorders by protecting neuronal cells from damage . The structural features of 2-Fluoro-5-(pyrimidin-5-yl)benzoic acid could be key in synthesizing compounds that prevent or slow down the progression of these diseases.

Antiviral Applications

Pyrimidine derivatives have shown promise as antiviral agents, particularly against HIV. They can interfere with viral replication by targeting specific enzymes or receptors involved in the viral life cycle . 2-Fluoro-5-(pyrimidin-5-yl)benzoic acid may serve as a starting point for the creation of new drugs to combat viral infections.

Chemical Synthesis and Drug Design

Lastly, 2-Fluoro-5-(pyrimidin-5-yl)benzoic acid is valuable in chemical synthesis and drug design. Its structure allows for a variety of substitutions and modifications, enabling the creation of a diverse array of bioactive molecules with improved pharmacokinetic properties . This adaptability makes it an important compound in the development of new therapeutic agents.

Safety and Hazards

Mechanism of Action

Target of Action

It is known that this compound is used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of the suzuki–miyaura cross-coupling reaction, the compound may participate in electronically divergent processes with the metal catalyst .

Biochemical Pathways

Its involvement in the suzuki–miyaura cross-coupling reaction suggests it plays a role in the formation of carbon–carbon bonds .

Result of Action

Its use in the suzuki–miyaura cross-coupling reaction suggests it contributes to the formation of new carbon–carbon bonds .

Action Environment

The suzuki–miyaura cross-coupling reaction, in which this compound is used, is known for its mild and functional group tolerant reaction conditions .

properties

IUPAC Name |

2-fluoro-5-pyrimidin-5-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN2O2/c12-10-2-1-7(3-9(10)11(15)16)8-4-13-6-14-5-8/h1-6H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZCNPSKZORCJQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CN=CN=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-(pyrimidin-5-yl)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(Hydroxymethyl)pyrrolidin-1-yl]methyl}benzonitrile](/img/structure/B1467311.png)

![{1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467312.png)

![N-butyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B1467313.png)

![6-chloro-N-[(3-fluorophenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1467322.png)

![[5-Chloro-2-(morpholin-4-yl)phenyl]methanamine](/img/structure/B1467324.png)

amine](/img/structure/B1467325.png)

![1-[3-(hydroxymethyl)pyrrolidin-1-yl]-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one](/img/structure/B1467327.png)

![{1-[(5-Bromothiophen-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467328.png)

![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B1467330.png)

![{1-[(2,5-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467331.png)